molecular formula C14H8ClNOS B3055923 (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone CAS No. 67862-72-0

(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone

Cat. No. B3055923
CAS RN: 67862-72-0
M. Wt: 273.74 g/mol
InChI Key: RKOZSWONNDQHJC-UHFFFAOYSA-N
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Description

“(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H8ClNOS . It has a molecular weight of 273.74 . The compound is also known as CITPM or Isothiocyanatobenzophenone.


Molecular Structure Analysis

The InChI code for “(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone” is 1S/C14H8ClNOS/c15-11-6-7-13 (16-9-18)12 (8-11)14 (17)10-4-2-1-3-5-10/h1-8H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone” is between 62-64 degrees Celsius .

Scientific Research Applications

1. Role in Crystal Packing and Non-Covalent Interactions

(Sharma et al., 2019) explored the crystal packing of derivatives related to (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone. The study found that non-covalent interactions, like lone pair-π interactions and halogen bonds, play a significant role in their supramolecular architectures.

2. Synthesis and Biological Activities

(Thirunarayanan, 2014) and (Thirunarayanan, 2016) synthesized and characterized derivatives of (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone, evaluating their antimicrobial and antioxidant activities.

3. Structural Characterization and Synthesis

(Sun et al., 2017) focused on the accidental synthesis and structural characterization of a related compound, providing insights into its molecular structure through X-ray diffraction.

4. Bioactive Benzophenone Derivative Studies

(Zabiulla et al., 2016) synthesized a novel bioactive benzophenone derivative, closely related to (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone, and analyzed its molecular structure and non-directional interactions.

5. Study on Pyrazolyl Aryl Methanones

(Wang et al., 2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, closely related to (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone, and evaluated their herbicidal and insecticidal activities.

6. Molecular Docking and Antimicrobial Activity

(Sivakumar et al., 2021) conducted molecular docking and evaluated the antimicrobial activity of a closely related compound, providing insights into potential applications in antibacterial and antifungal treatments.

Safety and Hazards

For safety information and potential hazards associated with “(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(5-chloro-2-isothiocyanatophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS/c15-11-6-7-13(16-9-18)12(8-11)14(17)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOZSWONNDQHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409419
Record name SBB012730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone

CAS RN

67862-72-0
Record name SBB012730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A five liter, 3-necked, round-bottom flask equipped with a condenser plus scrubber, mechanical stirrer, and dropping funnel was used as the reaction vessel. The reaction vessel was cooled in an ice bath after charging with 1.2 liters of water. After the water had cooled, 126 ml (1.65 moles) of thiophosgene was added. The mixture was stirred vigorously while a solution containing 352 grams (1.52 moles) of 2-amino-5-chlorobenzophenone in about 1 liter of methylene chloride was added over a period of 20 to 25 minutes. After addition was complete the funnel was rinsed with about 150 ml of methylene chloride and the reaction mixture was stirred for about one hour with the ice bath in place. Then the ice bath was removed and the reaction mixture was stirred for one additional hour. The organic phase was separated, dried with magnesium sulfate, and concentrated in vacuo. The 2-benzoyl-4-chlorophenylisothiocyanate remained behind as a brown oil which solidified on cooling. The product was recrystallized from hexane to yield tan crystals.
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
reactant
Reaction Step Three
Quantity
352 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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